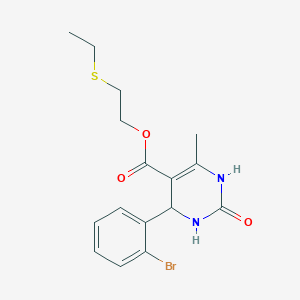

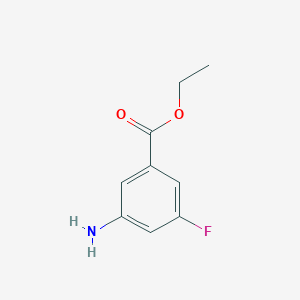

![molecular formula C14H17BrN2O2S B2962213 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 864976-13-6](/img/structure/B2962213.png)

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromobenzo[d]thiazol-2(3H)-one derived compounds are a series of new compounds that have been synthesized . These compounds have been evaluated for their in vitro cytotoxic activity against two human cancer cell lines MCF-7 and HeLa . They have also been studied for their antibacterial activity against different bacteria .

Synthesis Analysis

These compounds have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides .Aplicaciones Científicas De Investigación

Photodynamic Therapy Potential

A novel zinc phthalocyanine, exhibiting high singlet oxygen quantum yield and substituted with new benzenesulfonamide derivative groups containing Schiff base, has been synthesized and characterized. This compound shows remarkable potential for use as Type II photosensitizers in photodynamic therapy for cancer treatment due to its excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are critical for Type II mechanisms in photodynamic therapy, suggesting that similar compounds, including (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide, could have applications in this area if they share similar photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activities

Schiff bases containing thiazole ring structures have demonstrated significant antimicrobial activities, including both anti-bacterial and anti-fungal effects. A series of arylidene-2-(4-(4-methoxy/bromophenyl) thiazol-2-yl) hydrazines and related compounds were synthesized and showed moderate to excellent antimicrobial activity against various bacterial and fungal strains. These findings suggest that this compound, with its thiazole ring structure, may also possess similar antimicrobial properties (Bharti, Nath, Tilak, & Singh, 2010).

Synthesis and Characterization of Novel Compounds

The diastereoselective synthesis of spiro[pyrrolo[2,1-b][1,3]benzothiazole-3,5′-[1,3]thiazolo[3,2-b][1,2,4]triazol]-6′-ones via cycloaddition reaction of benzothiazolium salts demonstrates the versatility and reactivity of benzothiazole derivatives. Such novel compounds have potential applications in the development of new therapeutic agents due to their unique structural features. This synthesis approach could be applicable to the synthesis and exploration of the biological activities of this compound derivatives (Zeng, Ren, Huang, Fu, & Li, 2018).

Anticonvulsant Potential

Quinazolino-benzothiazoles, fused pharmacophores, have shown significant anticonvulsant activity in experimental models. This suggests that structurally related compounds, like this compound, could be explored for their potential anticonvulsant properties, contributing to the development of new therapeutic agents for epilepsy and related disorders (Ugale, Patel, Wadodkar, Bari, Shirkhedkar, & Surana, 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2O2S/c1-9(2)13(18)16-14-17(6-7-19-3)11-5-4-10(15)8-12(11)20-14/h4-5,8-9H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZUACBSNQXHGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2962130.png)

![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2962134.png)

![8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2962136.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B2962140.png)

![9-Methyl-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2962141.png)

![N-[1-(1-adamantyl)ethyl]-4-[(6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]benzamide](/img/structure/B2962145.png)

![6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2962147.png)

![1,5-Dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2962148.png)